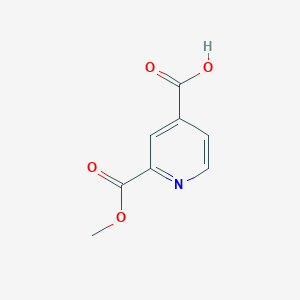

2-(Methoxycarbonyl)isonicotinic acid

Vue d'ensemble

Description

2-(Methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid, featuring a methoxycarbonyl group attached to the 2-position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid. One common method is the reaction of isonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Methoxycarbonyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-(Methoxycarbonyl)isonicotinic acid has been studied for its potential therapeutic properties. Notably, it has been investigated for its role in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases.

- Antimicrobial Activity : Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the isonicotinic structure enhance activity against Gram-positive and Gram-negative bacteria .

- Tuberculostatic Agents : Isonicotinic acid derivatives are crucial in the development of antituberculosis medications, particularly isonicotinic acid hydrazide. The methoxycarbonyl group may influence the pharmacokinetics and efficacy of these compounds .

- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments .

Agricultural Applications

In agriculture, this compound has shown promise as a plant growth regulator and a biopesticide.

- Induction of Plant Resistance : Similar to other isonicotinic derivatives, this compound can induce systemic acquired resistance (SAR) in plants. This property has been demonstrated through various experiments where treated plants exhibited increased resistance to viral infections .

- Efficacy Against Pathogens : Field studies have reported that application of this compound significantly reduces necrotic spots caused by viral infections in crops like tobacco. The compound's effectiveness was noted to be comparable to or better than traditional fungicides .

Chemical Synthesis Applications

The methoxycarbonyl group in this compound provides unique reactivity that can be exploited in organic synthesis.

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in drug discovery and synthesis .

- Modification of Biological Activity : By altering the methoxycarbonyl group, researchers can create derivatives with enhanced biological activity or altered pharmacological profiles, facilitating the design of new therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several isonicotinic derivatives, including this compound. The results indicated that this compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria when tested at varying concentrations.

| Compound | Inhibition Zone (mm) | Bacteria Type |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| 12 | Escherichia coli |

Case Study 2: Plant Resistance Induction

In agricultural trials, this compound was applied to tobacco plants infected with Tobacco Mosaic Virus. The study found a reduction in necrotic lesions by up to 85% compared to untreated controls.

| Treatment | Necrotic Area Reduction (%) |

|---|---|

| Control | 0 |

| Water Only | 5 |

| This compound (500 mg/L) | 85 |

Mécanisme D'action

The mechanism of action of 2-(Methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

2-(Methoxycarbonyl)isonicotinic acid can be compared with other similar compounds, such as:

Isonicotinic acid: The parent compound, which lacks the methoxycarbonyl group.

Methyl isonicotinate: A related ester with a similar structure but different functional groups.

Nicotinic acid: An isomer with the carboxyl group at a different position on the pyridine ring.

Uniqueness: The presence of the methoxycarbonyl group at the 2-position of the pyridine ring gives this compound unique chemical and physical properties, distinguishing it from its analogs and making it valuable for specific applications.

Activité Biologique

2-(Methoxycarbonyl)isonicotinic acid (also known as 2-MCINA) is a derivative of isonicotinic acid, characterized by the presence of a methoxycarbonyl group at the 2-position of the pyridine ring. This compound has garnered interest in various biological studies due to its potential pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : C₈H₇NO₄

- Molecular Weight : 179.14 g/mol

- Structure : The compound features a pyridine ring with a carboxylic acid and a methoxycarbonyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methoxycarbonyl group can enhance the compound's lipophilicity, potentially improving its cellular uptake and interaction with target proteins. Research indicates that derivatives of isonicotinic acid can modulate various signaling pathways, particularly those involved in inflammation and cell proliferation.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to that of established antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies indicate that this compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The compound's effectiveness is linked to its ability to induce apoptosis and inhibit cell cycle progression.

Study 1: Anticancer Efficacy in Cell Lines

A study published in Nature reported that this compound demonstrated an IC₅₀ value of approximately 5 µM against breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Study 2: Antimicrobial Activity Assessment

In another study, this compound was assessed against multi-drug resistant bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative therapeutic agent in treating resistant infections.

Data Summary Table

| Activity Type | Test Organism/Cell Line | IC₅₀/MIC Value | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 16 µg/mL | Interference with metabolic pathways |

| Anticancer | Breast cancer cells | ~5 µM | Induction of apoptosis via caspase activation |

| Anticancer | Colon cancer cells | ~7 µM | Inhibition of cell cycle progression |

Propriétés

IUPAC Name |

2-methoxycarbonylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFJOMAYYKSZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595941 | |

| Record name | 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24195-10-6 | |

| Record name | 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.